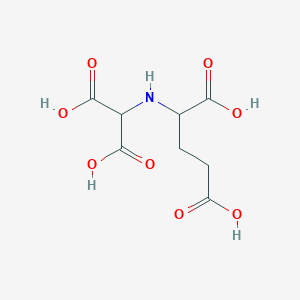

DL-Glutamic acid, N-(dicarboxymethyl)-

Description

Contextualizing GLDA within Aminopolycarboxylate Ligands and "Green Chemistry" Principles

GLDA belongs to the class of compounds known as aminopolycarboxylate ligands, which are molecules that can form stable complexes with metal ions. green-mountainchem.comnih.gov This ability, known as chelation, makes them invaluable in a wide range of applications where the control of metal ions is crucial. matcochemicals.comthinkdochemicals.com Historically, agents like ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA) have dominated this field. rqbchemical.comaquapharm-india.com However, growing environmental concerns have highlighted the drawbacks of these traditional chelants; for instance, EDTA is known for its poor biodegradability, while NTA has been classified as a potential carcinogen. aquapharm-india.com

This has driven the chemical industry to seek more sustainable alternatives, aligning with the principles of "green chemistry." GLDA has emerged as a leading green chelating agent because it addresses the shortcomings of its predecessors. aquapharm-india.com Key attributes that align GLDA with green chemistry principles include:

Biodegradability : GLDA is readily biodegradable, meaning it breaks down naturally in the environment, posing minimal risk to ecosystems. matcochemicals.comnih.govaquapharm-india.com Studies have shown that following its introduction into the market, microorganisms in wastewater treatment plants adapted to efficiently degrade it. nih.govacs.org

Renewable Feedstock : The primary raw material for GLDA synthesis is L-glutamic acid (often in the form of monosodium glutamate (B1630785), MSG), which is derived from natural, renewable sources through processes like the fermentation of corn molasses. nih.govgreen-mountainchem.comgreen-mountainchem.com

Low Toxicity : The compound exhibits low toxicity, making it a safer option for both human and environmental exposure. nih.gov

These characteristics make GLDA a more environmentally friendly alternative to traditional chelating agents like phosphonates, EDTA, and NTA. rqbchemical.comgreen-mountainchem.com

Historical Development and Evolution of Research Interests in GLDA

While the specific date of GLDA's first synthesis is not prominently documented, its development is intrinsically linked to the broader history of its raw material and the increasing demand for environmentally benign chemicals. The foundational component, glutamic acid, was first discovered in 1866 by Karl Heinrich Ritthausen. researchgate.net Its industrial production began in 1909 after Professor Kikunae Ikeda isolated it as the source of the "umami" taste. researchgate.netnih.gov Initially produced by extraction, the manufacturing of monosodium glutamate shifted to more efficient fermentation methods in the 1950s, making the raw material for GLDA widely available. nih.gov

The evolution of research interest in GLDA has been a direct response to the environmental movement and the establishment of green chemistry principles. Initial research likely focused on its synthesis and fundamental chelating properties. However, the primary driver for its recent prominence was the need for a high-performance, biodegradable replacement for phosphates and traditional chelants in consumer and industrial products. nih.gov Research has since expanded from laboratory studies to practical applications, documenting its efficacy and environmental benefits. A significant area of study has been tracking the adaptation of microbial communities in wastewater treatment facilities to biodegrade GLDA after its market introduction in products like automatic dishwashing detergents. nih.govacs.org Current research continues to explore its utility in novel applications such as environmental remediation of heavy metal-contaminated soils and enhancing the production of volatile fatty acids from waste activated sludge. nih.govnih.gov

Scope and Research Significance of N,N-Bis(carboxymethyl)glutamic Acid Studies

The research significance of GLDA lies in its successful combination of high-performance chelation with a superior environmental profile. It is a versatile chelating agent that forms stable, water-soluble complexes with a variety of metal ions across a wide pH range, including in both acidic and alkaline solutions. connectchemicals.comgreen-mountainchem.comgreen-mountainchem.com Unlike many other aminopolycarboxylic acids, GLDA maintains stability and chelating ability at high temperatures. rqbchemical.comgreen-mountainchem.com

The scope of its applications is extensive and continues to grow. Key areas where GLDA is utilized include:

Household and Industrial Cleaning : It is a key ingredient in detergents, hard surface cleaners, and automatic dishwashing formulations, where it prevents scale buildup and improves cleaning performance by sequestering hard water ions like calcium and magnesium. matcochemicals.comconnectchemicals.comthinkdochemicals.com

Personal Care and Cosmetics : In products such as shampoos, soaps, and lotions, GLDA acts as a stabilizer, preventing discoloration and improving the shelf life of formulations. matcochemicals.comconnectchemicals.com

Agriculture : It is used to chelate essential micronutrients in fertilizers, making them more available for plant uptake. matcochemicals.comthinkdochemicals.com

Industrial Processes : GLDA is employed in water treatment, textile processing, and as a stabilizer for hydrogen peroxide in the pulp and paper industry. connectchemicals.comgreen-mountainchem.com

Environmental Remediation : Research has demonstrated its effectiveness in removing heavy metals from contaminated soil and industrial sludge. nih.govnih.gov

The successful development and commercialization of GLDA represent a significant achievement in green chemistry, providing a viable, sustainable solution to the problems posed by traditional chelating agents and demonstrating that environmental responsibility and high performance can be achieved simultaneously.

Data Tables

Table 1: Chemical Identity of N,N-Bis(carboxymethyl)glutamic Acid (Tetrasodium Salt)

| Identifier | Value |

|---|---|

| Chemical Name | Glutamic acid N,N-diacetic acid tetrasodium (B8768297) salt green-mountainchem.com |

| Common Name | Tetrasodium Glutamate Diacetate matcochemicals.com |

| Acronym | GLDA matcochemicals.com |

| CAS Number | 51981-21-6 green-mountainchem.com |

| EC Number | 257-573-7 green-mountainchem.com |

| Molecular Formula | C₉H₉NNa₄O₈ green-mountainchem.com |

Table 2: Comparison of GLDA with Traditional Chelating Agents

| Feature | GLDA (N,N-Bis(carboxymethyl)glutamic Acid) | EDTA (Ethylenediaminetetraacetic Acid) | NTA (Nitrilotriacetic Acid) |

|---|---|---|---|

| Biodegradability | Readily biodegradable matcochemicals.comnih.govaquapharm-india.com | Poor/negligible biodegradability nih.govaquapharm-india.com | Biodegradable but with concerns aquapharm-india.com |

| Source | Based on natural, renewable raw materials (L-glutamic acid) nih.govrqbchemical.comgreen-mountainchem.com | Petrochemical-based | Petrochemical-based |

| Environmental Profile | Environmentally friendly, low toxicity matcochemicals.comnih.gov | Persistent in the environment | Classified as a suspected carcinogen rqbchemical.comaquapharm-india.com |

| Performance | High chelation efficiency over a wide pH range and at high temperatures connectchemicals.comgreen-mountainchem.com | Strong chelating agent | Effective chelating agent |

Structure

3D Structure

Properties

CAS No. |

112174-44-4 |

|---|---|

Molecular Formula |

C8H11NO8 |

Molecular Weight |

249.17 g/mol |

IUPAC Name |

2-(dicarboxymethylamino)pentanedioic acid |

InChI |

InChI=1S/C8H11NO8/c10-4(11)2-1-3(6(12)13)9-5(7(14)15)8(16)17/h3,5,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |

InChI Key |

DIWZKTYQKVKILN-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparation Methodologies for N,n Bis Carboxymethyl Glutamic Acid

Chemoenzymatic Synthesis Routes for N,N-Bis(carboxymethyl)glutamic Acid

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and specific production pathways. nih.gov

Enzymatic Conversion Mechanisms from Glutamic Acid Precursors

The central role of glutamic acid in amino acid metabolism makes it a key starting point for various enzymatic conversions. nih.gov In the context of GLDA synthesis, enzymes can be utilized to selectively modify glutamic acid or its derivatives. For instance, proteases have been shown to selectively catalyze the esterification of N-protected L-glutamic acid, demonstrating the potential for enzymatic control over reactions at specific carboxylic acid groups. frontiersin.org While direct enzymatic carboxymethylation of glutamic acid is not a widely documented primary route, enzymes play a crucial role in the broader context of amino acid transformations, which can be harnessed for precursor synthesis. youtube.comyoutube.com For example, glutamate (B1630785) dehydrogenase and glutamate decarboxylase are key enzymes in the metabolism of glutamate, which can be redirected toward synthetic goals. nih.gov

Chemical Synthesis Approaches for N,N-Bis(carboxymethyl)glutamic Acid

Chemical synthesis offers robust and scalable methods for the production of GLDA, with a focus on yield, efficiency, and stereochemical control.

Cyanomethylation and Subsequent Hydrolysis Strategies

A primary industrial method for synthesizing GLDA involves the cyanomethylation of glutamic acid, followed by hydrolysis. This process, a variation of the Strecker synthesis, introduces the carboxymethyl groups. The reaction typically proceeds by reacting glutamic acid with formaldehyde (B43269) and a cyanide source, such as hydrogen cyanide or sodium cyanide. The resulting aminonitrile intermediate is then hydrolyzed under alkaline conditions to yield the tetrasodium (B8768297) salt of GLDA. google.com This method is efficient and can be adapted for continuous production processes, which offers advantages in terms of product quality and stability. google.com

Industrial Production Methods Focusing on Yield and Efficiency

On an industrial scale, the synthesis of GLDA is optimized for high yield and efficiency. Continuous production methods using continuous tank reactors are employed to ensure consistent product quality and to minimize the formation of by-products. google.com A typical process involves reacting a sodium glutamate solution with sodium cyanide and formaldehyde. The reaction temperature is carefully controlled, and the ammonia (B1221849) generated during the reaction is collected. google.com This continuous process allows for stable production and straightforward control of reaction parameters. Based on the starting glutamate, yields of around 94% for the tetrasodium salt of GLDA have been reported. google.com

| Parameter | Value/Condition | Reference |

| Starting Materials | Sodium glutamate, Sodium cyanide, Formalin | google.com |

| Reactor Type | Continuous Tank Reactor | google.com |

| Reaction Temperature | 100-110 °C | google.com |

| Reported Yield | ~94% (based on glutamate) | google.com |

Racemization Control and Stereoselectivity in Synthesis (considering DL-Glutamic acid origin)

When starting with L-glutamic acid, controlling racemization is crucial to obtain the desired stereoisomer of GLDA. High temperatures and extreme pH conditions, which are often used in chemical synthesis, can lead to racemization at the chiral center of the glutamic acid backbone. mdpi.com For instance, in the synthesis of D-glutamic acid from L-glutamic acid, racemization is intentionally induced under strongly alkaline conditions at high temperatures. researchgate.net To maintain the stereointegrity of the L-glutamic acid starting material during GLDA synthesis, careful control of reaction conditions such as temperature and reaction time is necessary. mdpi.com The choice of protecting groups can also influence the degree of racemization. The use of bulky protecting groups like t-butyl esters has been shown to prevent unwanted side reactions and potentially minimize racemization. worktribe.com

Process Engineering and Scale-Up Research

The transition of N,N-Bis(carboxymethyl)glutamic acid (GLDA) from a laboratory-scale novelty to a commercially viable, eco-friendly chelating agent has been propelled by significant advancements in process engineering and scale-up research. Key areas of focus include the development of continuous manufacturing processes to enhance efficiency and the rigorous evaluation of raw materials to ensure cost-effectiveness and sustainability. These efforts are critical for meeting the growing market demand for biodegradable alternatives to traditional chelating agents. marketreportanalytics.comdatainsightsmarket.com

Development of Continuous Production Options

The shift from batch to continuous production represents a significant leap in the manufacturing of GLDA, offering improved product consistency, enhanced safety, and greater operational efficiency. nih.gov Continuous flow synthesis, a technology with unique advantages in process enhancement, allows for precise control over reaction parameters, excellent mass and heat transfer, and safer operating environments, which are particularly beneficial for industrial-scale chemical synthesis. mdpi.com

Patented processes illustrate the practical application of continuous manufacturing for tetrasodium glutamate diacetate, the salt of GLDA. One such method involves feeding a sodium glutamate solution, a sodium cyanide solution, and a formaldehyde solution into a series of continuous reaction kettles. google.com This process is designed for continuous raw material input and product output, which stabilizes production, ensures high-purity yields, and avoids by-products often associated with batch reactions. google.com

Another continuous approach utilizes a tubular reactor, where a monosodium glutamate solution and a hydroxyl acetonitrile (B52724) aqueous solution are continuously injected to react and subsequently hydrolyze under the influence of sodium hydroxide (B78521) to form the final product. google.com This method allows for rapid reactions with short residence times. google.com

The key advantages of these continuous processes include:

Enhanced Stability and Control: Continuous reactors allow for steady-state operation, leading to more consistent product quality. google.com

Increased Productivity: The continuous nature of the process eliminates the downtime associated with batch processing, significantly liberating productivity. google.com

Improved Safety: Continuous flow systems typically handle smaller volumes of reactants at any given time compared to large batch reactors, minimizing safety risks. mdpi.com

Automation: These systems are well-suited for automation, simplifying operational control. google.com

The table below outlines typical parameters described in continuous production patents for tetrasodium glutamate diacetate.

| Reactor Type | Key Raw Materials | Reaction Temperature | Key Feature | Reference |

|---|---|---|---|---|

| Continuous Reaction Kettles (Series) | Sodium glutamate solution, Sodium cyanide solution, Formaldehyde solution | Not specified | Continuous feed of raw materials and discharge of product; ammonia gas is collected as a by-product. | google.com |

| Tubular Reactor | Monosodium glutamate solution, Hydroxyl acetonitrile aqueous solution, Sodium hydroxide (for hydrolysis) | 30-180 °C (Initial Reaction), 85-110 °C (Hydrolysis) | Rapid reaction with controlled residence time (e.g., 3 minutes); by-product ammonia is drained. | google.com |

Evaluation of Raw Material Utilization and Cost-Effectiveness

The majority of commercially available glutamic acid is produced through the fermentation of various carbon and nitrogen sources. researchgate.netbepls.com Research focuses on optimizing this fermentation process by using low-cost raw materials and developing high-yielding microbial strains to improve the economic production of glutamic acid. ksu.edu.sabepls.com

| Raw Material Category | Examples | Significance | Reference |

|---|---|---|---|

| Carbon Sources | Glucose, Sucrose, Dextrin, Cassava starch, Sugar-cane bagasse | Primary energy source for microbial fermentation; choice of source impacts yield and cost. | ksu.edu.sanih.govresearchgate.net |

| Nitrogen Sources | Urea, Ammonium (B1175870) sulfate, Potassium nitrate, Soybean meal | Essential for microbial growth and amino acid synthesis; selection affects productivity. | ksu.edu.saresearchgate.net |

Beyond the precursor, the choice of reagents for the carboxymethylation of glutamic acid directly impacts both the cost and the environmental profile of the final product. Early synthetic routes utilized highly toxic reagents like sodium cyanide and formaldehyde. google.compatsnap.com While effective, these processes present challenges, including the need to handle highly toxic materials, potential equipment corrosion, and high costs associated with treating cyanide-containing wastewater. patsnap.com

Coordination Chemistry and Chelation Mechanism Research of N,n Bis Carboxymethyl Glutamic Acid

Ligand Design and Coordination Site Analysis in GLDA

N,N-Bis(carboxymethyl)glutamic Acid, a derivative of the amino acid L-glutamic acid, functions as a polydentate ligand. nih.gov Its structure, featuring a central nitrogen atom, two acetate (B1210297) groups, and a glutamate (B1630785) backbone, provides multiple coordination sites—specifically, the nitrogen atom and the oxygen atoms of the four carboxylate groups. This arrangement allows GLDA to form stable, ring-like structures known as chelates with metal ions. nih.gov

Structural Conformation and Steric Effects on Chelation

The efficacy of GLDA as a chelating agent is significantly influenced by its molecular structure and flexibility. researchgate.net The molecule's framework, comprising multiple carboxylate groups and a central amine, is highly adaptable for binding with metal ions, leading to the formation of robust complexes. nih.govresearchgate.net This structural flexibility allows for an efficient spatial orientation when interacting with metal cations, enabling the formation of numerous strong coordination bonds. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the structure of metal-GLDA complexes. ej-chem.org These models suggest that GLDA's conformation results in a more favorable spatial arrangement for metal ion interaction compared to other chelants like HEDTA. It is proposed that GLDA may experience less steric hindrance, which permits more optimal coordination geometries and contributes to its high binding energy. researchgate.net

Spectroscopic Investigations of Metal-GLDA Complexes

Spectroscopic techniques are crucial for elucidating the structure and formation of metal-GLDA complexes. Methods such as Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are utilized to study and quantify these interactions.

FTIR spectroscopy helps in identifying the changes in the vibrational frequencies of GLDA's functional groups upon coordination with a metal ion. The technique can be used to observe shifts in the characteristic absorption bands of the carboxylate (COO⁻) and amine groups, confirming their involvement in the chelation process. researchgate.netresearchgate.net For instance, analysis of GLDA at varying pH levels via FTIR reveals changes in the protonation state of the carboxyl groups, which is fundamental to its chelation mechanism. researchgate.net

UV-Vis absorption spectroscopy is another valuable tool, particularly for complexes involving transition metals. It can be used to quantify the extent of chelation, as demonstrated in studies measuring the binding of ferrous ions (Fe²⁺) by GLDA. nih.gov The formation of a metal-GLDA complex can lead to changes in the absorption spectrum, which can be monitored to determine the concentration of the chelated species. nih.gov

Metal Ion Complexation Thermodynamics and Kinetics

The stability and formation of metal-GLDA complexes are governed by thermodynamic and kinetic principles, which are highly dependent on environmental factors such as pH and the presence of other ions.

Determination of Stability Constants and Conditional Formation Constants with Metal Ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Cd²⁺)

The affinity of GLDA for various metal ions is quantified by the stability constant (log K), which indicates the strength of the bond between the ligand and the metal ion. nih.gov A higher log K value signifies a more stable complex and a stronger binding interaction. libretexts.org GLDA exhibits high formation constants for a range of polyvalent metal ions. nih.gov The stability constants for several common metal ions have been determined experimentally at a standardized ionic strength and temperature.

| Metal Ion | log K Value | Reference |

|---|---|---|

| Ca²⁺ | 6.4 | researchgate.net |

| Mg²⁺ | 5.5 | researchgate.net |

| Fe³⁺ | 11.7 | researchgate.net |

| Cu²⁺ | 13.1 | researchgate.net |

| Zn²⁺ | 10.0 | libretexts.orgresearchgate.net |

| Cd²⁺ | 9.1 | researchgate.net |

Influence of pH and Ionic Strength on Chelate Stability

The stability of metal-GLDA chelates is critically dependent on the pH of the solution. GLDA maintains its chelating activity across a broad pH range. nih.gov As the pH increases, the carboxylic acid groups of GLDA deprotonate, increasing the availability of negatively charged carboxylate groups to bind with positively charged metal ions, thus enhancing chelation efficiency. tennessee.edu Conversely, in highly acidic environments (e.g., pH 1-3), the carboxylate groups become protonated, which can reduce the efficiency of chelation for certain metal ions like Ca²⁺. researchgate.net For other ions, such as Cd²⁺, the optimal sequestration ability of GLDA is observed at an alkaline pH of approximately 10. researchgate.net

Ionic strength also plays a significant role. The formation constants of GLDA complexes have been determined at various ionic strengths, often using background electrolytes like sodium chloride. researchgate.net Studies have shown that the presence of such supporting electrolytes can exert a negative effect on the sequestration efficiency of the chelating agent. researchgate.net

Competitive Binding Phenomena with Co-existing Metal Ions

In solutions containing multiple types of metal ions, GLDA will preferentially bind to the ions with which it forms the most stable complexes, a phenomenon dictated by the stability constants. The established order of stability constants indicates a clear hierarchy of binding affinity. For several divalent heavy metal ions, the binding preference follows the order: Cu²⁺ > Ni²⁺ > Pb²⁺ > Zn²⁺ > Cd²⁺. nih.gov

Furthermore, molecular dynamic simulations have provided insights into competitive binding, showing that GLDA has a higher affinity for Fe³⁺ and Ca²⁺ compared to Mg²⁺. umass.edu This selective binding is a key attribute in many of its applications, allowing it to target specific metal ions even in a complex chemical matrix. umass.edu

Theoretical and Computational Chemistry of GLDA Complexes

Theoretical and computational chemistry provide powerful tools for elucidating the intricate mechanisms of metal chelation by N,N-Bis(carboxymethyl)glutamic acid (GLDA). These methods offer molecular-level insights into the structure, bonding, and dynamics of GLDA-metal complexes, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. nih.gov DFT studies have been instrumental in understanding the electronic structure and the nature of the chemical bonds in GLDA-metal complexes. nih.govresearchgate.net

DFT calculations reveal that GLDA's effectiveness as a chelator is rooted in its electronic properties. nih.gov The molecule possesses multiple carboxylate groups and a central nitrogen atom, which act as electron-donating sites to form strong coordination bonds with metal cations. nih.govnouryon.com The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to this interaction. The oxygen atoms of the carboxylate groups are primary sites for accepting electrons from metal ions to form coordination bonds, while the nitrogen atom serves mainly as an electron donor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and stability. nih.gov For GLDA, the calculated HOMO-LUMO gap is 6.085 eV, suggesting high chemical stability. nih.gov While a larger gap indicates lower reactivity compared to some other chelators, GLDA's superior performance is attributed to its favorable spatial orientation and the ability of its multiple carboxylate groups to form numerous, robust coordination bonds. nih.gov This structure leads to stronger and more stable binding interactions, as evidenced by more negative adsorption energies. nih.gov

Analysis of the bonds within GLDA-metal complexes using Quantum Theory of Atoms in Molecules (QTAIM) provides further detail. This method identifies bond critical points (BCPs) and ring critical points (RCPs) in the electron density. researchgate.netrsc.org For 3d transition metal complexes with GLDA, the electron density values at the metal-ligand BCPs are typically less than 0.1 atomic units, which, along with small, positive Laplacian values, indicates that the interactions are primarily noncovalent (closed-shell). rsc.org The strength of these M–N and M–O interactions, as measured by the BCP density, follows the trend: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. rsc.org This trend correlates well with the lengths of the metal-oxygen and metal-nitrogen bonds. rsc.org

| Parameter | -273.15 °C | 25 °C | 80 °C |

|---|---|---|---|

| EHOMO (eV) | -6.527 | -6.582 | -6.625 |

| ELUMO (eV) | -0.442 | -0.442 | -0.442 |

| HOMO-LUMO Gap (eV) | 6.085 | 6.140 | 6.183 |

Molecular Dynamics Simulations of Metal-Ligand Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bonvinlab.org These simulations provide detailed insights into the dynamic interactions between GLDA and various metal ions in solution. nih.gov

MD simulations have been employed to investigate the preferential binding of GLDA to specific metal cations. nih.gov For instance, in studies involving waste-activated sludge, simulations demonstrated GLDA's ability to mobilize multivalent metal ions that bind organic components within the sludge flocs. nih.gov The simulations showed a preferential binding affinity of GLDA for Fe³⁺ and Ca²⁺ over Mg²⁺. nih.gov This selectivity is crucial for applications like enhancing the production of volatile fatty acids from sludge, where the removal of specific metal ions can lead to a more relaxed floc structure and improved solubilization. nih.gov

The strength of these interactions can be quantified through parameters like binding energy and Radial Distribution Functions (RDFs). The RDF describes the probability of finding an atom at a given distance from a reference atom. nih.gov In simulations with GLDA and various cations (Na⁺, Mg²⁺, Fe³⁺, and Ca²⁺), the RDF values provide a measure of the chelation strength and the structure of the resulting complex in the solvent. nih.gov

| Metal Cation | Binding Energy (kcal/mol) |

|---|---|

| Fe³⁺ | -125.5 |

| Ca²⁺ | -98.7 |

| Mg²⁺ | -85.4 |

Quantum Chemical Calculations of Coordination Geometries and Energetics

Quantum chemical calculations, including DFT, are essential for predicting the three-dimensional structures (coordination geometries) and the thermodynamic stability (energetics) of GLDA-metal complexes. acs.orgrsc.org The coordination geometry describes the arrangement of the ligand's donor atoms around the central metal ion. wikipedia.org

Studies on the complexation of 3d transition metals with GLDA have shown that the preferred coordination geometry can depend on the environment. researchgate.netrsc.org In the gas phase, and in the absence of crystallographic data, most GLDA-metal complexes are predicted to favor a pentacoordinated structure. rsc.org However, in the presence of a solvent, which better represents typical chemical environments, both pentacoordinated and octahedral structures can coexist for most transition metals. rsc.org An exception is the copper complex, which does not appear to adopt an octahedral form. rsc.org The majority of other metal complexes are found to be octahedral. researchgate.netrsc.org

The energetics of complex formation are critical for understanding the stability and selectivity of GLDA. Calculations provide key thermodynamic values such as adsorption energy, which is a measure of the interaction strength between the chelator and the metal ion. acs.org A more negative adsorption energy indicates a stronger, more thermodynamically favorable interaction. nih.govacs.org DFT calculations have shown that GLDA exhibits highly negative adsorption energies with ions like Ca²⁺ and Fe²⁺, indicating the formation of strong and stable complexes. nih.gov For instance, the adsorption energy for GLDA with Ca²⁺ ranges from -58.68 to -71.38 kcal/mol, and with Fe²⁺, it ranges from -63.00 to -70.27 kcal/mol, depending on conditions. nih.gov These strong binding capabilities underscore GLDA's effectiveness as a chelating agent. nih.gov

| Ion | Adsorption Energy (kcal/mol) |

|---|---|

| Ca²⁺ | -71.38 |

| Fe²⁺ | -70.27 |

Environmental Science and Remediation Research Applications of N,n Bis Carboxymethyl Glutamic Acid

Biodegradation Pathways and Environmental Fate of GLDA

Understanding the biodegradation of GLDA is crucial for assessing its environmental impact. Studies have shown that GLDA is readily biodegradable, breaking down into harmless substances in the environment. puracy.com

The aerobic biodegradation of GLDA has been the subject of scientific investigation. researchgate.net It has been determined that the L-enantiomer of GLDA is readily biodegradable. researchgate.net A specific bacterial strain, identified as Rhizobium radiobacter, has been isolated from activated sludge and has demonstrated the ability to utilize L-GLDA as its sole source of carbon, nitrogen, and energy. researchgate.net

The proposed metabolic pathway for the degradation of L-GLDA by R. radiobacter involves a two-step process. researchgate.net Initially, L-GLDA is metabolized to L-glutamate-N-monoacetate (L-GLMA), which is then further broken down into L-glutamate. researchgate.net Subsequently, L-glutamate is converted to oxoglutarate, an intermediate in the Krebs cycle, through oxidative deamination by a dehydrogenase. researchgate.net This pathway suggests a complete breakdown of the GLDA molecule into substances that can be integrated into central metabolic pathways. researchgate.net

Studies monitoring dissolved organic carbon have confirmed the extensive degradation of L-GLDA after a brief acclimatization period in activated sludge treatment plants. researchgate.net

The rate of GLDA biodegradation has been evaluated in different environmental settings. In aquatic environments, GLDA has been shown to be readily biodegradable. mdpi.com One study observed a 59.8% degradation of a GLDA complex over a 28-day period, with biological degradation being the primary driver, accounting for 19% on the first day compared to only 0.2% from chemical degradation. mdpi.com

In the context of wastewater treatment, the introduction of GLDA into consumer products has led to a notable adaptation of microbial communities. nih.govacs.org Initially, activated sludge from various U.S. wastewater treatment plants (WWTPs) showed limited ability to degrade L-GLDA. nih.govacs.org However, as its use became more widespread, a significant increase in both the rate and extent of its degradation was observed. nih.govacs.org Within 22 months of its market introduction, L-GLDA was found to be readily biodegradable in samples from 12 different WWTPs. nih.govacs.org Further studies in simulated activated sludge environments demonstrated over 94% removal of dissolved organic carbon after an acclimation period. nih.govacs.org

Biodegradation of GLDA Over Time mdpi.com

| Day | Biological Degradation (%) | Chemical Degradation (%) | Total Degradation (%) |

|---|---|---|---|

| 1 | 19 | 0.2 | 19.2 |

Comparative studies consistently demonstrate the superior biodegradability of GLDA when compared to traditional chelating agents like EDTA. researchgate.netbibliotekanauki.plresearchgate.net While EDTA is known for its persistence in the environment, GLDA is considered a readily biodegradable alternative. researchgate.netsemanticscholar.orgresearchgate.net

Research has shown that the biodegradation of nitrilotriacetic acid (NTA) and GLDA proceeds much faster and to a greater extent than that of EDTA. researchgate.net In one study, NTA was completely biodegraded within 13-16 days, whereas the biodegradation of EDTA was significantly lower. researchgate.net GLDA is often highlighted as an environmentally friendly substitute for EDTA due to its rapid degradation, with some studies reporting over 60% degradation within 28 days. researchgate.netmdpi.com This characteristic significantly reduces its environmental footprint compared to more persistent chelators. researchgate.netsemanticscholar.org

Biodegradability Comparison of Chelating Agents

| Chelating Agent | Biodegradability |

|---|---|

| GLDA | Readily Biodegradable researchgate.netsemanticscholar.org |

| EDTA | Poorly Biodegradable researchgate.netresearchgate.net |

GLDA in Heavy Metal Remediation Technologies

GLDA's strong metal-chelating ability, coupled with its biodegradability, makes it a valuable tool in the remediation of heavy metal-contaminated environments. researchgate.netmdpi.com

GLDA has been shown to significantly enhance the phytoremediation of soils contaminated with heavy metals, particularly cadmium (Cd). researchgate.netroyalsocietypublishing.orgnih.gov By forming soluble complexes with metal ions, GLDA increases their bioavailability, facilitating their uptake and translocation by plants. researchgate.netnih.gov

In studies involving French marigold (Tagetes patula L.), the application of GLDA led to a significant increase in the uptake of Cd. researchgate.netnih.govresearchgate.net It was observed that GLDA increased the content of exchangeable Cd in the soil and promoted the accumulation of Cd in the plant's cell walls and soluble fractions. researchgate.netnih.gov The use of GLDA in conjunction with French marigold resulted in a notable reduction of total Cd content in the soil. researchgate.netnih.gov

Similar results have been observed with other plant species. For instance, in Sedum hybridum 'Immergrunchen', GLDA application enhanced the phytoextraction of both Cd and Pb. tandfonline.com The total accumulation of Cd in plants treated with GLDA was significantly higher than in control groups and even surpassed the effects of EDTA in some cases. tandfonline.com Research on Trifolium repens also demonstrated that GLDA can significantly increase the available Cd content in the soil, leading to enhanced uptake and transport of Cd to the aerial parts of the plant. nih.gov Furthermore, studies with Pennisetum alopecuroides and Pennisetum purpureum Schum have also shown that GLDA can promote the absorption and accumulation of Cd. scienceopen.comnih.govxml-journal.net

Effect of GLDA on Cadmium Phytoextraction by Sedum hybridum 'Immergrunchen' tandfonline.com

| GLDA Concentration (mmol·kg⁻¹) | Total Cd Accumulation (µg·plant⁻¹) |

|---|---|

| 0 (Control) | ~147 |

| 1 | 203 |

Soil washing is another remediation technique where GLDA has proven to be highly effective. nih.govfrontiersin.org It is used to extract heavy metals from contaminated soils, offering a viable alternative to EDTA. nih.govmdpi.com

Studies have shown that GLDA washing can remove significant amounts of heavy metals such as Cd, Pb, and Zn from polluted soils. nih.govresearchgate.net The removal efficiency is influenced by factors like GLDA concentration, pH, and contact time. nih.govglobethesis.com Optimized conditions have demonstrated high removal rates for Cd and Pb from both mine soil and polluted farmland. nih.govresearchgate.net Importantly, GLDA washing has been found to be as effective as EDTA in removing metals while being less detrimental to soil nutrients. nih.govresearchgate.net

Furthermore, GLDA has shown promise in soil stabilization following soil washing. nih.gov A post-treatment process involving ferric chloride (FeCl₃) and calcium oxide (CaO) after GLDA-assisted washing has been shown to substantially reduce the leachability of residual Cd in the soil. nih.gov This combined approach of extraction and stabilization offers a comprehensive strategy for remediating Cd-contaminated soils. nih.gov

Optimized Removal Efficiencies of Heavy Metals using GLDA Soil Washing nih.govresearchgate.net

| Soil Type | Cadmium (Cd) (%) | Lead (Pb) (%) | Zinc (Zn) (%) |

|---|---|---|---|

| Mine Soil | 69.50 | 88.09 | 40.45 |

Metal Ion Sequestration and Removal in Industrial Wastewater Treatment Processes

N,N-Bis(carboxymethyl)glutamic acid (GLDA) has emerged as a significant chelating agent in the treatment of industrial wastewater, primarily due to its effective sequestration of heavy metal ions. nih.govnih.govnih.govfrontiersin.orgmdpi.commdpi.comsemanticscholar.orgmdpi.com As a biodegradable alternative to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA), GLDA forms stable, water-soluble complexes with a variety of divalent and trivalent metal ions, facilitating their removal from contaminated water and sludge. nih.govnih.govfrontiersin.orgmdpi.com

Research has demonstrated GLDA's efficacy in extracting heavy metals from industrial sludge, a major challenge in wastewater treatment. nih.govnih.gov Studies have focused on determining the optimal conditions for metal removal, investigating parameters such as pH, contact time, and the molar ratio of GLDA to metal ions. nih.govnih.gov For instance, investigations into the removal of heavy metals from battery sludge have shown that GLDA is particularly effective for cadmium (Cd) extraction under a range of conditions. nih.gov

Further studies have optimized the extraction process for multiple heavy metals simultaneously. One such study, employing a response surface methodology, identified the most effective conditions for the comprehensive removal of cadmium (Cd), copper (Cu), lead (Pb), and nickel (Ni) from excess sludge. The results indicated that a higher GLDA concentration and a lower pH significantly enhanced the removal rates of these metals. frontiersin.org Under optimized conditions of a GLDA concentration of 0.05 mol·L⁻¹, a pH of 3.56, and a reaction time of 2.05 hours, a comprehensive heavy metal removal rate of 76.40% was achieved. frontiersin.org

The efficiency of GLDA in metal sequestration is also evident when mixed with other chelating agents. A study using a combination of GLDA and citric acid to treat sewage sludge found that the removal efficiencies of heavy metals were highest at a GLDA to citric acid molar ratio of 1:5. mdpi.comnih.gov The effectiveness of metal removal was also found to be dependent on the pH of the solution, with removal efficiencies generally decreasing as the pH increased. mdpi.comnih.gov

Below is an interactive data table summarizing the research findings on the efficiency of GLDA in removing various heavy metals from industrial sludge under different experimental conditions.

Interactive Data Table: GLDA Efficiency in Heavy Metal Removal from Industrial Sludge

| Target Metal | GLDA Concentration/Ratio | pH | Contact Time | Removal Efficiency (%) | Reference |

| Cadmium (Cd) | 3:1 (GLDA:M(II)) | 4 | Not Specified | ~89 | nih.gov |

| Nickel (Ni) | 3:1 (GLDA:M(II)) | 4 | Not Specified | ~82 | nih.gov |

| Copper (Cu) | 3:1 (GLDA:M(II)) | 4 | Not Specified | ~84 | nih.gov |

| Cadmium (Cd) | 0.05 mol·L⁻¹ | 3.56 | 2.05 h | 81.04 | frontiersin.org |

| Copper (Cu) | 0.05 mol·L⁻¹ | 3.56 | 2.05 h | 77.35 | frontiersin.org |

| Lead (Pb) | 0.05 mol·L⁻¹ | 3.56 | 2.05 h | 67.75 | frontiersin.org |

| Nickel (Ni) | 0.05 mol·L⁻¹ | 3.56 | 2.05 h | 75.78 | frontiersin.org |

| Cadmium (Cd) | Not Specified | 3.3 | Not Specified | 83.9 | semanticscholar.orgmdpi.com |

| Cobalt (Co) | Not Specified | 3.3 | Not Specified | 87.3 | semanticscholar.orgmdpi.com |

| Copper (Cu) | Not Specified | 3.3 | Not Specified | 81.2 | semanticscholar.orgmdpi.com |

| Zinc (Zn) | Not Specified | 3.3 | Not Specified | 85.6 | semanticscholar.orgmdpi.com |

| Nickel (Ni) | Not Specified | 3.3 | Not Specified | 89.3 | semanticscholar.orgmdpi.com |

| Chromium (Cr) | Not Specified | 3.3 | Not Specified | 90.2 | semanticscholar.orgmdpi.com |

GLDA in Organic Pollutant Degradation Research

Beyond its application in heavy metal remediation, N,N-Bis(carboxymethyl)glutamic acid is also being investigated for its potential role in the degradation of organic pollutants.

Recent research has highlighted the potential of GLDA in enhancing the bioremediation of persistent organic pollutants such as polycyclic aromatic hydrocarbons (PAHs). A notable study investigated the effects of GLDA on the removal of pyrene (B120774), a four-ring PAH, from contaminated soil. The findings were significant, demonstrating a pyrene removal efficiency of over 98% in the presence of GLDA. nih.gov

This high level of removal suggests that GLDA plays a role in facilitating the breakdown of pyrene. While the precise mechanisms are still under investigation, it is hypothesized that GLDA may enhance the bioavailability of hydrophobic compounds like pyrene to soil microorganisms that are capable of degrading them. By chelating metal ions in the soil, GLDA may also reduce metal-induced toxicity to these microbial communities, thereby promoting their degradation activity.

The following table summarizes the key findings from the research on GLDA's role in pyrene removal.

Interactive Data Table: GLDA in Pyrene Bioremediation

| Pollutant | Treatment | Removal Efficiency (%) | Key Observation | Reference |

| Pyrene | GLDA application in soil | >98 | Significantly enhanced removal of pyrene | nih.gov |

Furthermore, studies on the fate of GLDA in wastewater treatment plants have shown that microbial consortia can adapt to this compound over time. researchgate.net Initially, sludge inocula may show limited ability to biodegrade GLDA, but with continued exposure, both the rate and extent of its degradation increase significantly. This adaptation indicates a dynamic interaction between GLDA and microbial communities, where microorganisms evolve to utilize GLDA as a substrate.

Another study, while focused on the use of GLDA as a microfertilizer, also provided insights into its effects on soil bacteria. The research found that the use of GLDA simplified the composition of endospheric bacterial communities in lettuce grown in both hydroponic and soil settings. nih.govresearchgate.net This suggests that GLDA can influence the structure of microbial communities. In the context of contaminated environments, such shifts in microbial composition could be beneficial if they favor the proliferation of species capable of degrading specific organic pollutants.

The table below presents a summary of the observed effects of GLDA on microbial communities and their activities.

Interactive Data Table: Effects of GLDA on Microbial Communities

| Environment | Observed Effect | Measurement | Significance | Reference |

| Pyrene-contaminated soil | Increased microbial activity | Soil dehydrogenase activity and general microbial activity | Indicates stimulation of the soil microbiome, potentially enhancing pollutant degradation. | nih.gov |

| Wastewater Treatment Plants | Microbial adaptation | Increased rate and extent of GLDA biodegradation over time | Demonstrates that microbial communities can adapt to utilize GLDA. | researchgate.net |

| Agricultural Soil (Lettuce Cultivation) | Simplified bacterial community composition | Analysis of endospheric bacterial communities | Suggests GLDA can alter the structure of microbial communities. | nih.govresearchgate.net |

Agricultural and Nutritional Science Research Applications of N,n Bis Carboxymethyl Glutamic Acid

GLDA as a Chelating Agent in Nutrient Delivery Systems

GLDA's primary function in nutrient delivery is to bind with mineral ions, creating a stable, water-soluble complex. proquest.com This chelation process can protect the mineral from forming insoluble precipitates in the gastrointestinal tract of animals or in soil, thereby enhancing its availability for absorption. proquest.com

Research on Dietary Trace Mineral Bioavailability Enhancement (e.g., Zinc)

The bioavailability of essential trace minerals like zinc is a significant factor in animal nutrition. mdpi.commdpi.com Chelating agents are studied for their capacity to improve the nutritional availability of these minerals. proquest.com Research has shown that dietary GLDA can enhance the bioavailability of zinc. proquest.com By forming a stable complex, GLDA helps to minimize the formation of insoluble zinc compounds in the upper gastrointestinal tract, which would otherwise hinder absorption. proquest.com

Studies comparing GLDA to the well-established chelating agent EDTA have indicated equivalent nutritional properties in enhancing zinc availability from zinc sulphate in broiler chicken diets. proquest.com In experiments where diets lacked supplemental trace minerals, the addition of GLDA resulted in increased zinc levels in both serum and tibia, with serum zinc levels showing a 60% increase at certain inclusion levels. proquest.com

Efficacy Studies in Animal Nutrition Models (e.g., Broiler Chickens)

Efficacy studies using broiler chickens as a model have demonstrated the practical benefits of including GLDA in feed. trouwnutritionasiapacific.com In one study, Ross 308 male broilers were fed diets with six incremental levels of total zinc (ranging from 40 to 120 ppm), both with and without the addition of 100 ppm GLDA. trouwnutritionasiapacific.com While growth performance was not affected by the dietary treatments, the inclusion of GLDA significantly enhanced tibia and serum zinc concentrations across all levels of zinc addition. trouwnutritionasiapacific.com

The research indicates that dietary GLDA can reduce the amount of supplemental zinc needed to meet the nutritional demands of the animals. trouwnutritionasiapacific.com When GLDA was included in the diet, the same zinc status, as measured by tibia zinc concentration, was achieved with a 19 ppm lower zinc dosage. trouwnutritionasiapacific.com Similarly, based on serum zinc levels, the required zinc supplementation was reduced by 27 ppm. trouwnutritionasiapacific.com These findings suggest that GLDA is a viable tool for reducing the excretion of minerals like zinc into the environment by improving their uptake efficiency in livestock. proquest.comtrouwnutritionasiapacific.com

Table 1: Effect of GLDA on Zinc Bioavailability in Broiler Chickens

| Parameter | Finding |

| Tibia Zinc | Equivalent zinc status achieved with 19 ppm less supplemental zinc when GLDA is included. trouwnutritionasiapacific.com |

| Serum Zinc | Equivalent zinc status achieved with 27 ppm less supplemental zinc when GLDA is included. trouwnutritionasiapacific.com |

| Overall Effect | GLDA enhanced tibia and serum zinc concentrations at all tested levels of dietary zinc supplementation. trouwnutritionasiapacific.com |

Role of GLDA in Advanced Microfertilizer Development

In agriculture, GLDA is being explored as a biodegradable chelating agent for developing advanced microfertilizers. mdpi.com These fertilizers are designed to enhance the bioavailability of essential micronutrients to plants, such as iron, copper, manganese, and zinc, leading to improved growth and productivity. mdpi.comresearchgate.net GLDA-based microfertilizers are considered a promising component of sustainable agriculture due to their efficacy and environmental profile, with studies showing a 59.8% degradation rate over 28 days. mdpi.comresearchgate.net

Impact on Plant Growth and Above-Ground Biomass Production

Research on lettuce plants has shown that microfertilizers containing GLDA-chelated elements positively influence growth and development. mdpi.com In both hydroponic and soil-based cultivation, plants treated with GLDA chelates exhibited significant increases in biomass compared to control groups. mdpi.com

The most substantial effects were observed on the above-ground biomass. mdpi.comresearchgate.netresearchgate.net In hydroponic systems, lettuce plants treated with the GLDA-based microfertilizer showed a 4.6-fold increase in leaf biomass. mdpi.com For plants grown in soil, both root and foliar application methods resulted in notable gains, with above-ground biomass increasing by 1.5 to 1.8 times compared to control plants. mdpi.com

Table 2: Impact of GLDA-Based Microfertilizer on Lettuce Biomass

| Cultivation Method | Treatment | Biomass Increase Factor (vs. Control) |

| Hydroponics | GLDA-Based Microfertilizer | 4.6x (Above-ground) |

| Soil | Root Treatment with GLDA-Based Microfertilizer | 1.5x - 1.8x (Above-ground) |

| Soil | Foliar Treatment with GLDA-Based Microfertilizer | 1.5x - 1.8x (Above-ground) |

Source: Data compiled from research on lettuce growth promotion. mdpi.comresearchgate.net

Influence on Endospheric Bacterial Communities in Agricultural Systems

The endosphere, the internal tissues of plants, is home to complex communities of bacteria that can significantly influence plant health and growth. nih.gov The application of fertilizers can alter the structure of these endophytic communities. mdpi.com Studies investigating the impact of GLDA-based microfertilizers on lettuce have shown that their use leads to significant distinctions in the endospheric bacterial communities compared to control plants. mdpi.com

A key finding is that the application of GLDA appears to simplify the composition of these bacterial communities. mdpi.comresearchgate.net This was observed by analyzing the number of operational taxonomic units (OTUs), a measure of microbial diversity. In both hydroponic and soil environments, the structure of the endospheric communities was influenced more by the substrate (hydroponics vs. soil) and the plant part (root vs. leaf) than by the addition of the chelated micronutrients themselves. mdpi.com Nonetheless, the use of GLDA was a significant factor in shaping the final composition of the microbial community within the plant tissues. mdpi.com

Table 3: Effect of GLDA-Based Microfertilizer on Endospheric Bacterial OTUs in Lettuce

| Cultivation Method | Plant Part | Treatment | Operational Taxonomic Units (OTUs) |

| Hydroponics | Leaves | GLDA-Treated | 24 |

| Control | 45 | ||

| Roots | GLDA-Treated | 272 | |

| Control | 258 | ||

| Soil (Root Treatment) | Leaves | GLDA-Treated | 270 |

| Control | 101 | ||

| Roots | GLDA-Treated | 198 | |

| Control | 116 | ||

| Soil (Foliar Treatment) | Leaves | GLDA-Treated | 221 |

| Control | 111 |

Source: Data from an analysis of endospheric bacterial communities in lettuce. mdpi.comresearchgate.net

Industrial Process Optimization and Formulation Research for N,n Bis Carboxymethyl Glutamic Acid

Detergency and Cleaning Science Applications of GLDA

GLDA is increasingly utilized in both household and industrial cleaning formulations as a sustainable and effective alternative to traditional chelating agents like Ethylenediaminetetraacetic acid (EDTA) and phosphates. aquapharm-india.comunivarsolutions.com Its efficacy stems from its strong chelating power, which is maintained across a broad spectrum of pH and temperature ranges. yuanlianchem.comnbinno.com

The primary function of GLDA in detergents is to sequester metal ions, particularly the calcium (Ca²⁺) and magnesium (Mg²⁺) ions responsible for water hardness. univarsolutions.comsofw.com By binding with these ions, GLDA forms stable, water-soluble complexes, effectively preventing them from interfering with the cleaning process. yuanlianchem.comsofw.com This action has several key benefits:

Prevention of Scale Formation: In hard water, calcium and magnesium ions can precipitate as carbonate scales, especially in appliances like dishwashers and washing machines. GLDA effectively sequesters these ions, preventing the formation of hard water scales and even helping to dissolve existing carbonate scales. univarsolutions.comsofw.comkrdiary.com

Enhanced Stain Removal: Metal ions can bind stains to surfaces. GLDA's ability to chelate these ions, including heavy metals like iron and copper, helps in removing stains and preventing discoloration of fabrics and surfaces. quimidroga.comyuanlianchem.com

The chelating capacity of GLDA for various metal ions is a critical aspect of its performance. It forms stable complexes with numerous divalent and trivalent metal ions, which is fundamental to its role in water hardness control.

| Metal Ion | Chemical Symbol | Impact in Cleaning Processes | GLDA's Mechanism of Action |

|---|---|---|---|

| Calcium | Ca²⁺ | Primary component of water hardness; forms limescale and soap scum. sofw.com | Forms stable, water-soluble complexes, preventing precipitation. sofw.com |

| Magnesium | Mg²⁺ | Contributes to water hardness and can inactivate surfactants. sofw.com | Sequesters ions, maintaining surfactant efficacy. sofw.com |

| Iron | Fe³⁺ | Can cause yellow or rust-colored staining on fabrics and surfaces. krdiary.com | Chelates iron ions, preventing discoloration and aiding stain removal. yuanlianchem.comkrdiary.com |

| Copper | Cu²⁺ | Can catalyze the decomposition of bleaches and other formulation components. yuanlianchem.com | Forms stable complexes, preventing catalytic degradation of other ingredients. yuanlianchem.com |

Surfactants: The primary role of surfactants is to lower the surface tension of water, allowing it to wet surfaces and soils more effectively. erasm.org In hard water, anionic surfactants can be inactivated by calcium and magnesium ions. GLDA prevents this by sequestering these ions, which greatly improves the detergency power and allows the surfactants to perform optimally. quimidroga.comsofw.com Research has demonstrated a synergistic effect between chelating agents and anionic surfactants in removing stubborn keratin-based grime, where the chelating agent captures calcium ions and the surfactant improves solution permeation, leading to easier cleaning. nih.gov

Biocides and Preservatives: Metal ions can reduce the efficacy of antimicrobial agents. nbinno.com By sequestering these interfering ions, GLDA enhances the performance of biocides and preservatives, leading to more effective disinfection and improved product stability. aquapharm-india.comnbinno.com A notable synergistic effect has been found between GLDA and quaternary ammonium (B1175870) compounds (QACs), where GLDA significantly enhances the antimicrobial effect of the QAC, even though GLDA itself is not antimicrobially active. google.com

Bleaching Agents: GLDA stabilizes oxygen-releasing substances, such as sodium percarbonate, by chelating heavy metal ions that can catalyze their decomposition. quimidroga.com This ensures the bleach remains effective throughout the wash cycle.

GLDA in Material Processing and Chemical Manufacturing

The strong metal ion chelating properties of GLDA are leveraged in various industrial processes beyond cleaning, including the manufacturing of pulp and paper and metal surface treatments.

In the pulp and paper industry, the presence of metal ions in process water or the pulp itself can negatively affect production efficiency and final product quality. jackchem.com GLDA is used to control these metal ions, preventing their detrimental effects. aquapharm-india.comnbinno.com

Bleaching Processes: Metal ions can catalyze the degradation of bleaching agents like hydrogen peroxide, reducing their effectiveness and potentially damaging cellulose (B213188) fibers. jackchem.com By sequestering these metal ions, GLDA improves the efficiency of the bleaching process, leading to higher brightness and better quality paper. jackchem.com

Pulp Delignification: Chelating agents can prevent the interference of metal ions in pulp delignification and enzymatic treatments, ensuring these processes run efficiently. jackchem.com

GLDA is utilized in metal surface treatment for cleaning, pretreatment before plating or coating, and corrosion inhibition. yuanlianchem.com Its function is to chelate dissolved metal ions in cleaning baths, preventing them from redepositing onto the surfaces being treated. krdiary.com This ensures a clean, reactive surface, which is crucial for subsequent processes like electroplating or painting. By forming stable complexes with metal ions, GLDA helps in degreasing and descaling operations without causing damage to the metal surfaces. krdiary.com

The petroleum industry has explored the use of aminopolycarboxylic acid chelating agents like GLDA for various upstream operations. acs.org Research indicates its potential in several key areas:

Scale Inhibition and Removal: GLDA is effective in removing different types of scale, such as carbonate and sulfate, that can clog wells and pipelines. yuanlianchem.comacs.org Its ability to function at high temperatures makes it suitable for demanding downhole conditions. mdpi.com

Matrix Acidizing: As an alternative to conventional acids like hydrochloric acid (HCl), GLDA is used to stimulate carbonate reservoirs. mdpi.comkfupm.edu.sa It dissolves carbonate rock to create "wormholes," improving the flow of oil and gas. kfupm.edu.saresearchgate.net Unlike HCl, GLDA has a more controlled reaction rate at high temperatures, is less corrosive to well tubulars, and can be used at low injection rates without causing face dissolution problems. mdpi.comkfupm.edu.sa

Enhanced Oil Recovery (EOR): Chelating agents can be injected into reservoirs to alter the wettability of the rock, which can help to release trapped oil and improve recovery rates. acs.orgresearchgate.net

Filter Cake Removal: GLDA is also active in dissolving filter cake layers formed by drilling fluids, which helps to restore permeability near the wellbore. acs.orgresearchgate.net

Coreflood experiments have shown GLDA to be highly effective in creating wormholes in calcite cores over a wide pH range (1.7–13). researchgate.net Increasing temperature enhances the reaction rate, leading to more dissolved calcite and the formation of larger wormholes with smaller volumes of GLDA solution. kfupm.edu.saresearchgate.net

| Application Area | Research Focus | Key Findings | Source Index |

|---|---|---|---|

| Matrix Stimulation | Effectiveness in creating wormholes in carbonate reservoirs. | GLDA is effective at low injection rates and a wide pH range (1.7-13); higher temperatures increase the reaction rate and dissolution of calcium carbonate. | kfupm.edu.saresearchgate.net |

| Scale Removal | Efficacy against various scale types (carbonate, sulfate, sulfides). | Effectively removes common oilfield scales without releasing H₂S gas or requiring corrosion inhibitors. | acs.org |

| High-Temperature Stability | Performance in High-Pressure High-Temperature (HPHT) conditions. | GLDA is a stable and less corrosive alternative to HCl for stimulating HPHT reservoirs. It can be prepared in seawater at high concentrations without precipitation issues. | mdpi.com |

| Filter Cake Dissolution | Ability to remove damage caused by drilling fluids. | GLDA is very active in dissolving filter cake layers, helping to restore formation permeability. | acs.orgresearchgate.net |

GLDA in Advanced Chemical Product Development

Formulation Flexibility and Compatibility Studies

GLDA demonstrates exceptional formulation flexibility, a characteristic attributed to its high solubility and stability across a wide operational window. aquapharm-india.com It is highly soluble in aqueous systems over a broad pH range, from acidic to strongly alkaline conditions, which is a distinct advantage over traditional chelating agents like EDTA and NTA. nouryon.com This allows for its incorporation into a diverse array of product matrices without compromising the clarity or stability of the final formulation. nouryon.com

Research findings indicate that GLDA is chemically stable at high temperatures, particularly under alkaline conditions, making it suitable for applications such as industrial cleaning and boiler treatments. nouryon.com Its compatibility extends to a wide range of common formulation ingredients, including surfactants, builders, and other additives, making it a versatile choice for product developers. matcochemicals.com This compatibility prevents negative interactions that could lead to precipitation, loss of efficacy, or instability. matcochemicals.com

Table 1: Formulation Parameters and Compatibility of GLDA

| Parameter | Finding/Compatibility | Relevance in Formulation |

|---|---|---|

| Effective pH Range | Highly soluble and stable from acidic to strongly alkaline conditions (pH 2-12). nouryon.com | Enables use in diverse products like acidic descalers and alkaline hard-surface cleaners. nouryon.comaquapharm-india.com |

| Temperature Stability | Extremely stable at high temperatures (up to 170°C for 6 hours) under alkaline conditions. nouryon.com | Suitable for high-temperature industrial processes and cleaning applications. nouryon.com |

| Ingredient Compatibility | Compatible with a wide range of surfactants, builders, biocides, and other common chemical ingredients. matcochemicals.com | Allows for versatile and stable formulations without antagonistic effects. matcochemicals.com |

| Solubility in Concentrates | Exhibits exceptional solubility, allowing for the creation of highly concentrated solutions. nouryon.com | Facilitates the development of compact, water-reduced formulations. |

Preservation Enhancement and Discoloration Prevention in Chemical Formulations

A primary function of GLDA in formulations is to chelate metal ions such as iron, copper, calcium, and magnesium. connectchemicals.com These metal ions can act as catalysts for oxidation and other degradation reactions, leading to the discoloration of products, breakdown of fragrances, and rancidity. By sequestering these trace metals, GLDA effectively stabilizes the formulation, maintaining its intended color, clarity, and scent over its shelf life. connectchemicals.com

Furthermore, GLDA enhances the efficacy of preservative systems. connectchemicals.com Metal ions are essential for the survival and growth of microorganisms. By binding these ions, GLDA creates an environment where microbes are stressed and less able to proliferate. This action complements the function of traditional preservatives, often allowing for a reduction in their use concentration while maintaining or even improving antimicrobial protection. researchgate.net This preservative-boosting effect is a key benefit in developing milder, yet robustly preserved, products. connectchemicals.com

Table 2: Role of GLDA in Formulation Stabilization

| Challenge | Mechanism of GLDA Action | Observed Outcome |

|---|---|---|

| Product Discoloration | Chelates transition metal ions (e.g., Fe, Cu) that catalyze oxidative color changes. matcochemicals.com | Maintains product clarity and prevents unwanted color shifts in shampoos, gels, and cleaners. |

| Fragrance Degradation | Binds metal ions that can catalyze the breakdown of sensitive fragrance compounds. | Protects and prolongs the life of fragrances within the formulation. |

| Preservative Efficacy | Sequestering essential metal ions weakens microorganisms and enhances preservative action. researchgate.net | Boosts the performance of preservatives, potentially allowing for lower concentrations. connectchemicals.com |

| Oxidative Instability (Rancidity) | Inactivates metal catalysts involved in oxidation reactions of oils and fats. | Prevents rancidity and extends the shelf life of formulations containing natural oils. |

Role in Boosting Biocidal Performance

GLDA plays a significant role in enhancing the performance of biocides through a synergistic mechanism. aquapharm-india.com The outer membrane of many bacteria, particularly Gram-negative bacteria, is stabilized by divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). GLDA effectively chelates these cations, disrupting the integrity of the bacterial cell wall and outer membrane. green-mountainchem.com

This disruption increases the permeability of the cell wall, making it easier for biocidal active ingredients to penetrate the cell and reach their target sites. researchgate.netgreen-mountainchem.com This synergistic action means that formulations containing GLDA can achieve a higher level of antimicrobial efficacy than would be expected from the biocide alone. aquapharm-india.com Research has shown that this "boosting" effect allows for a reduction in the concentration of the primary biocide required to pass antimicrobial effectiveness tests, which is advantageous for creating more environmentally friendly and cost-effective disinfectant and cleaning products. researchgate.net This enhanced performance has been noted to be superior to that of commonly used boosters like EDTA and NTA. connectchemicals.com

Table 3: Synergistic Effects of GLDA on Biocidal Performance

| Biocidal System Component | Function | Observed Synergistic Outcome with GLDA |

|---|---|---|

| Bacterial Cell Wall | Stabilized by Ca²⁺ and Mg²⁺ ions, acting as a protective barrier. | GLDA removes these cations, weakening the cell wall and increasing its permeability. researchgate.netgreen-mountainchem.com |

| Biocidal Active Ingredient | Acts to kill or inhibit the growth of microorganisms. | Increased penetration into the bacterial cell leads to enhanced and faster biocidal action. aquapharm-india.comresearchgate.net |

| Overall Formulation | Designed to disinfect or sanitize surfaces and products. | Achieves higher antimicrobial efficacy, often with a reduced concentration of the active biocide. researchgate.net Provides enhanced performance compared to boosters like EDTA and NTA. connectchemicals.com |

Advanced Analytical Methodologies for N,n Bis Carboxymethyl Glutamic Acid Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and assessing the purity of GLDA. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of GLDA in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms. For a related compound, N-Boc glutamic acid, signals have been assigned for the -CH₃ protons (1.38 ppm), -CH₂ protons (approx. 2.25 and 2.55 ppm), the -CH proton (4.45 ppm), and the -NH proton (5.25 ppm). researchgate.net For GLDA, one would expect to see distinct signals corresponding to the glutamic acid backbone protons and the protons of the two N-carboxymethyl groups.

¹³C NMR: Carbon-13 NMR is used to determine the number and types of carbon atoms in a molecule. The spectrum for GLDA would show distinct peaks for the four carboxyl carbons, the methine carbon, and the three methylene (B1212753) carbons, providing key structural confirmation.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the chemical environment of the nitrogen atom within the GLDA structure.

Table 1: Predicted ¹H NMR Chemical Shifts for GLDA Backbone (based on related compounds)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| α-CH | ~4.0 - 4.5 | Doublet of Doublets |

| β-CH₂ | ~2.0 - 2.6 | Multiplet |

| γ-CH₂ | ~2.3 - 2.8 | Multiplet |

| N-(CH₂)₂ | ~3.5 - 4.0 | Singlet (for both groups) |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of GLDA, as well as for its quantification in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly effective technique for analyzing GLDA. In one method, GLDA was extracted from feed samples and separated using reversed-phase liquid chromatography. nih.gov The compound was then detected using a Triple Quadrupole LC-MS mass spectrometer, identifying the deprotonated molecule at a mass-to-charge ratio (m/z) of 264.070. nih.gov This technique provides high sensitivity and selectivity for the quantification of GLDA. nih.gov

Another application involves Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which is not used to characterize the GLDA molecule itself but to determine the concentration of metal ions that have been chelated by GLDA. nih.gov

Table 2: Key Parameters for LC-MS Analysis of GLDA

| Parameter | Specification | Source |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Inferred |

| Detected Ion | [M-H]⁻ | nih.gov |

| Mass-to-Charge Ratio (m/z) | 264.070 | nih.gov |

| Instrument | Triple Quadrupole Mass Spectrometer | nih.gov |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. For GLDA, these methods are used to confirm the presence of carboxylic acid and amine groups.

Infrared (IR) Spectroscopy: FTIR analysis of compounds structurally similar to GLDA reveals characteristic absorption bands. Key vibrations include the O-H stretch from the carboxylic acid groups (broad band around 3000 cm⁻¹), the C-H stretching of the methylene and methine groups (2800-3000 cm⁻¹), and the strong C=O stretching of the carboxyl groups (typically around 1700-1740 cm⁻¹). nih.govrasayanjournal.co.in The C-N stretching vibration is also observable in the fingerprint region. rasayanjournal.co.in

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For L-glutamic acid and related peptides, characteristic Raman bands are observed for the carboxylate (αCOO⁻) C=O stretching modes and amide vibrations. nih.govresearchgate.net The spectra of GLDA would be expected to show strong bands corresponding to the vibrations of its multiple carboxyl groups and its carbon backbone. rasayanjournal.co.innih.gov

Table 3: Characteristic Vibrational Frequencies for GLDA Functional Groups (based on related compounds)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | rasayanjournal.co.in |

| Alkane | C-H stretch | 2850 - 2970 | rasayanjournal.co.in |

| Carboxylic Acid | C=O stretch | 1700 - 1740 | rasayanjournal.co.in |

| Amine | C-N stretch | 1400 - 1420 | rasayanjournal.co.in |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are paramount for separating GLDA from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for GLDA and its Derivatives

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of GLDA and related compounds due to its high resolution and sensitivity. researchgate.net

A specific method for the analysis of GLDA involves reversed-phase liquid chromatography using an Alltima C18 AQ column as the stationary phase. nih.gov The mobile phase consists of 0.2% trifluoroacetic acid in water, which allows for the effective separation of the polar GLDA molecule. nih.gov Other HPLC techniques applicable to related amino acids include ion-exchange chromatography (IEC) and Hydrophilic Interaction Liquid Chromatography (HILIC), which are well-suited for separating highly polar and ionizable compounds. europa.euhelixchrom.com Detection is often coupled with mass spectrometry (LC-MS) for high selectivity or other detectors following post-column derivatization. nih.goveuropa.eu

Table 4: Example HPLC Conditions for GLDA Separation

| Parameter | Specification | Source |

| Technique | Reversed-Phase Liquid Chromatography | nih.gov |

| Stationary Phase | Alltima C18 AQ (3 µm) | nih.gov |

| Mobile Phase | 0.2% Trifluoroacetic Acid in Water | nih.gov |

| Detection | Mass Spectrometry (Triple Quadrupole) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) for Related Compounds

Direct analysis of GLDA by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The compound's structure, containing four carboxylic acid groups and a secondary amine, makes it highly polar and non-volatile, preventing it from passing through a GC column under normal conditions.

Therefore, chemical derivatization is a mandatory step to analyze related compounds, and by extension GLDA, using GC-MS. jfda-online.com This process converts the polar functional groups into less polar, more volatile derivatives. Common derivatization strategies for amino acids and related molecules include:

Esterification: The carboxylic acid groups (-COOH) are converted to esters (e.g., methyl or ethyl esters).

Acylation: The amine group (-NH) is converted to an amide using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

After derivatization, the resulting volatile compound can be separated by GC and identified by MS. nih.govmdpi.com This approach has been successfully used for the GC-MS analysis of γ-glutamyl peptides, which are converted to pyroglutamate (B8496135) methyl ester pentafluoropropionyl amide derivatives before analysis. nih.gov

Table 5: General Workflow for GC/MS Analysis of GLDA-related Compounds

| Step | Description | Purpose |

| 1. Derivatization | Two-step process: Esterification of carboxyl groups followed by acylation of the amine group. nih.gov | Increase volatility and thermal stability. jfda-online.com |

| 2. GC Separation | Separation of the derivatized analyte on a capillary column based on boiling point and polarity. | Isolate the target compound from other components. |

| 3. MS Detection | Ionization of the separated derivative and analysis of its mass spectrum. | Confirm identity based on fragmentation pattern and quantify. |

Potentiometric and Titrimetric Approaches for Chelation Studies

Potentiometric and titrimetric methods are fundamental in the study of chelation chemistry, providing precise measurements of the equilibria involved in the formation of metal-ligand complexes. For N,N-Bis(carboxymethyl)glutamic acid (GLDA), these techniques are crucial for quantifying its interactions with protons and metal ions, which is essential for understanding its effectiveness as a chelating agent.

Determination of Protonation Constants

The protonation constants of a chelating agent are critical parameters that describe the affinity of the ligand for protons at different pH values. These constants are essential for predicting the speciation of the ligand in aqueous solutions and, consequently, its availability to bind with metal ions. Potentiometric titration is a widely used and accurate method for determining these constants. This involves the gradual addition of a strong acid or base to a solution of the chelating agent and monitoring the resulting changes in pH.

A study utilizing potentiometric measurements determined the protonation constants (log KiH) for GLDA at 298.15 K across various ionic strengths in different aqueous media. The protonation of GLDA involves four distinct steps, corresponding to the protonation of the nitrogen atom and the three carboxylate groups. The stepwise protonation constants at infinite dilution (pure water) were determined as follows:

log K1H = 10.558 ± 0.028 (corresponding to the protonation of the nitrogen group)

log K2H = 5.348 ± 0.011

log K3H = 3.088 ± 0.015

log K4H = 1.918 ± 0.009

These values highlight the different basicity of the functional groups within the GLDA molecule. The first protonation constant, which is the highest, is attributed to the nitrogen atom, indicating its strong affinity for protons. The subsequent, lower constants correspond to the protonation of the carboxylate groups.

The influence of the ionic medium on the protonation constants was also investigated. Studies have shown that the values of the protonation constants vary depending on the supporting electrolyte used (e.g., NaCl, KCl, (CH3)4NCl), which can be attributed to the formation of weak complexes between the GLDA molecule and the cations of the electrolyte.

Table 1: Protonation Constants of GLDA at Infinite Dilution (T = 298.15 K)

| Protonation Step | log KH Value | Associated Functional Group |

| log K1H | 10.558 ± 0.028 | Nitrogen Group |